N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Overview
Description
The compound “N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide” is a complex organic molecule. It is related to the class of compounds known as tryptamines . Tryptamines are a group of compounds that include many biologically active substances, including neurotransmitters and psychedelic drugs.
Scientific Research Applications
Chemical Synthesis and Derivative Preparation
The study by Tishkov, Reissig, and Ioffe (2002) explores the preparation of cyclic and bicyclic β-amino acids derivatives, which could be relevant for understanding the synthesis routes and derivative preparation of complex compounds like N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (Tishkov, Reissig, & Ioffe, 2002).
Potential for Antitumor Activity
Research on polymorphic modifications of related compounds possessing strong diuretic properties suggests avenues for exploring the antitumor potential of structurally complex carboxamides (Shishkina et al., 2018). This opens up investigation into the anticancer activity of this compound.
Photo-Induced Reactions for Chemical Transformations
The irradiation of oxime O-ethers derived from N-substituted 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides, as discussed by Tanaka et al. (1996), could provide insights into the photochemical properties and reactions that might be applicable to this compound for developing novel photo-induced chemical transformations (Tanaka, Seguchi, Itoh, & Sera, 1996).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its biological activity. Given its structural similarity to known tryptamines, it could potentially have interesting biological effects that warrant further study .
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-25-20(26)10-15-9-13(3-5-18(15)24-25)21(27)22-8-7-14-12-23-19-6-4-16(28-2)11-17(14)19/h4,6,10-13,23H,3,5,7-9H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLWNCAAGLRDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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